2,3'-Dichloro-4'-fluorobenzophenone

Description

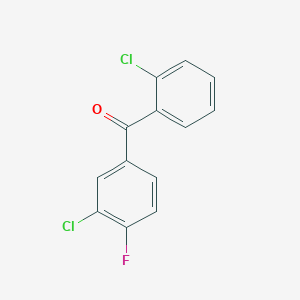

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)-(2-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO/c14-10-4-2-1-3-9(10)13(17)8-5-6-12(16)11(15)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQJVKIDBBSIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901214605 | |

| Record name | Methanone, (3-chloro-4-fluorophenyl)(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951889-98-8 | |

| Record name | Methanone, (3-chloro-4-fluorophenyl)(2-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (3-chloro-4-fluorophenyl)(2-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901214605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3'-Dichloro-4'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2,3'-Dichloro-4'-fluorobenzophenone is limited in publicly available literature. The following information is extrapolated from data on structurally related compounds, including dichlorobenzophenones and fluorobenzophenones, to provide a predictive overview of its chemical properties.

Introduction

2,3'-Dichloro-4'-fluorobenzophenone is a halogenated aromatic ketone. Its structure, featuring a benzophenone core with chlorine and fluorine substituents on the phenyl rings, suggests its potential utility as a versatile intermediate in organic synthesis. Halogenated benzophenones are a class of compounds with applications in medicinal chemistry, materials science, and as photoinitiators. The specific substitution pattern of 2,3'-Dichloro-4'-fluorobenzophenone may impart unique electronic and steric properties, making it a target of interest for the synthesis of novel bioactive molecules and functional materials. This guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and expected analytical characteristics.

Predicted Physicochemical Properties

The physicochemical properties of 2,3'-Dichloro-4'-fluorobenzophenone have been estimated based on the known properties of related dichlorobenzophenone and fluorobenzophenone isomers. These predicted values provide a baseline for handling, characterization, and application of this compound.

| Property | Predicted Value |

| IUPAC Name | (2-chlorophenyl)(3-chloro-4-fluorophenyl)methanone |

| CAS Number | Not assigned |

| Molecular Formula | C13H7Cl2FO |

| Molecular Weight | 269.10 g/mol |

| Appearance | Expected to be a white to off-white crystalline solid |

| Melting Point | Estimated range: 60-80 °C |

| Boiling Point | Estimated range: >350 °C |

| Solubility | Expected to be insoluble in water; soluble in organic solvents like chloroform, methanol, and ethyl acetate. |

Synthesis of 2,3'-Dichloro-4'-fluorobenzophenone

A plausible and widely used method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation .[1][2][3] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of 2,3'-Dichloro-4'-fluorobenzophenone, two primary routes can be envisioned, with the choice depending on the availability of starting materials.

Route A: Acylation of fluorobenzene with 2,3-dichlorobenzoyl chloride. Route B: Acylation of 1,2-dichlorobenzene with 4-fluorobenzoyl chloride.

Experimental Protocol: Friedel-Crafts Acylation (Route A)

This protocol outlines a general procedure for the synthesis of 2,3'-Dichloro-4'-fluorobenzophenone via the acylation of fluorobenzene.

Materials:

-

Fluorobenzene

-

2,3-Dichlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na2SO4), anhydrous

-

Ethyl acetate

-

Hexane

Procedure:

-

To a stirred solution of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dichlorobenzoyl chloride (1.0 equivalent) dropwise at 0 °C.

-

After the addition is complete, allow the mixture to stir for 15 minutes at 0 °C.

-

Add fluorobenzene (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition of fluorobenzene, allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2,3'-Dichloro-4'-fluorobenzophenone.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2,3'-Dichloro-4'-fluorobenzophenone.

Spectroscopic and Analytical Characterization

The structural elucidation of 2,3'-Dichloro-4'-fluorobenzophenone would rely on a combination of spectroscopic techniques. The expected spectral data are predicted based on the analysis of similar halogenated benzophenones.

Infrared (IR) Spectroscopy

The IR spectrum of 2,3'-Dichloro-4'-fluorobenzophenone is expected to show characteristic absorption bands for the carbonyl group and the substituted aromatic rings.[4][5][6]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (carbonyl) stretch | 1650 - 1670 |

| C=C (aromatic) stretch | 1450 - 1600 |

| C-Cl stretch | 600 - 800 |

| C-F stretch | 1000 - 1400 |

| C-H (aromatic) stretch | 3000 - 3100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information about the aromatic protons. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are:

-

Aromatic protons: A complex multiplet pattern is expected in the range of 7.2 to 7.8 ppm. The specific coupling patterns will be influenced by the positions of the chlorine and fluorine substituents.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon and the aromatic carbons.[7][8][9]

-

Carbonyl carbon (C=O): A signal is expected in the downfield region, around 194-197 ppm.

-

Aromatic carbons: Multiple signals are expected between 115 and 140 ppm. The carbons attached to fluorine will show coupling (¹JCF, ²JCF, etc.), resulting in doublets.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern.[10][11][12]

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 269.10 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak cluster (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1.[11]

-

Fragmentation: Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group, leading to the formation of benzoyl-type cations.

Analytical Workflow Diagram

Caption: Analytical workflow for structural confirmation.

Safety and Handling

The toxicological properties of 2,3'-Dichloro-4'-fluorobenzophenone have not been thoroughly investigated. However, based on data for related halogenated benzophenones, it should be handled with care.[13][14][15][16]

-

General Hazards: May cause skin, eye, and respiratory tract irritation.[14][16]

-

Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Potential Applications

While specific applications for 2,3'-Dichloro-4'-fluorobenzophenone have not been reported, its structural features suggest potential utility in several areas:

-

Pharmaceutical Synthesis: As a building block for the synthesis of more complex molecules with potential biological activity. The presence of halogens can influence pharmacokinetic properties such as lipophilicity and metabolic stability.[17]

-

Materials Science: As a monomer or additive in the development of specialty polymers with enhanced thermal stability, flame retardancy, or specific optical properties.

-

Photochemistry: Benzophenone derivatives are well-known photosensitizers. This compound could be investigated for its utility in photopolymerization or other photochemical applications.

Conclusion

2,3'-Dichloro-4'-fluorobenzophenone is a halogenated aromatic ketone with potential applications in various fields of chemical research and development. While direct experimental data is scarce, this guide provides a comprehensive predicted profile of its chemical properties, a viable synthetic route, and expected analytical characteristics based on data from structurally similar compounds. This information serves as a valuable resource for researchers and scientists interested in the synthesis and utilization of this and other novel substituted benzophenones. Further experimental investigation is warranted to confirm these predicted properties and explore the full potential of this compound.

References

- 1. caccl-copper.primo.exlibrisgroup.com [caccl-copper.primo.exlibrisgroup.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 7. 4,4'-Dichlorobenzophenone(90-98-2) 13C NMR spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 2,4'-Dichlorobenzophenone(85-29-0) 13C NMR [m.chemicalbook.com]

- 10. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Safety assessment of dichlorophene and chlorophene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Fluorobenzophenone | C13H9FO | CID 67663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. dcfinechemicals.com [dcfinechemicals.com]

- 17. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Substituted Benzophenones: Focus on Dichlorofluorinated Analogues

IUPAC Nomenclature

The systematic IUPAC name for the requested compound, 2,3'-Dichloro-4'-fluorobenzophenone, is (2-chlorophenyl)(3-chloro-4-fluorophenyl)methanone .

For the analogue focused on in this guide, the IUPAC name is (3,4-dichlorophenyl)(4-fluorophenyl)methanone .

Physicochemical and Computed Data

Quantitative data for 3,4-Dichloro-4'-fluorobenzophenone is summarized in the table below. This information is primarily derived from computational models and chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₃H₇Cl₂FO | PubChem[1] |

| Molecular Weight | 269.09 g/mol | PubChem[1] |

| CAS Number | 157428-51-8 | Guidechem[2] |

| Appearance | Solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| XLogP3 | 4.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 267.9857984 | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

Synthesis and Experimental Protocols

Substituted benzophenones are predominantly synthesized via the Friedel-Crafts acylation .[3][4][5][6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

General Experimental Protocol for Friedel-Crafts Acylation

This protocol is a generalized procedure for the synthesis of substituted benzophenones and can be adapted for the synthesis of 3,4-Dichloro-4'-fluorobenzophenone.

Reaction: Friedel-Crafts acylation of fluorobenzene with 3,4-dichlorobenzoyl chloride.

Materials:

-

Fluorobenzene

-

3,4-Dichlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

-

Ice

Procedure:

-

To a solution of fluorobenzene in anhydrous dichloromethane, add anhydrous aluminum chloride in portions at 5 °C.[7]

-

Slowly add 3,4-dichlorobenzoyl chloride to the cooled mixture.

-

Allow the reaction to stir at room temperature for several hours to ensure completion.[7]

-

The reaction is then quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution, and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.[7]

Synthesis Workflow Diagram

Biological Activity and Signaling Pathways

While specific biological data for 3,4-Dichloro-4'-fluorobenzophenone is scarce, the broader class of halogenated benzophenones has been investigated for various biological activities.[3] These compounds are known to interact with biological systems, and their effects are often attributed to their ability to act as endocrine disruptors or to induce cellular stress.

Potential Biological Activities

-

Antimicrobial and Antifungal Activity: Halogenated phenolic compounds, a class that includes dichlorophenes, have demonstrated bacteriocidal and fungicidal properties.

-

Antileishmanial Activity: Certain substituted benzophenone ethers have shown promising antileishmanial activities.[8][9]

-

Anti-inflammatory Activity: Some benzophenone derivatives have exhibited in vivo anti-inflammatory effects.[7]

-

Endocrine Disruption: Benzophenones are a known class of endocrine-disrupting chemicals. For instance, Benzophenone-1 and its chlorination byproducts have been shown to have an antiandrogenic effect by disrupting the androgen receptor signaling pathway.[10]

Postulated Signaling Pathway Disruption

Based on studies of related halogenated aromatic compounds, it is plausible that dichlorofluorobenzophenones could interfere with key cellular signaling pathways. For example, chlorinated compounds have been shown to impact pathways involving the aryl hydrocarbon receptor (AhR) and subsequent downstream signaling cascades.

The diagram below illustrates a generalized potential signaling pathway that could be affected by halogenated benzophenones, leading to endocrine disruption.

References

- 1. 3,4'-Dichloro-5-fluorobenzophenone | C13H7Cl2FO | CID 2758110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 3,4-Dichloro-4'-fluorobenzophenone | 157428-51-8 | Benchchem [benchchem.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to 2,3'-Dichloro-4'-fluorobenzophenone and its Analogs for Drug Discovery and Development

For the attention of: Researchers, scientists, and professionals in drug development.

This technical whitepaper provides a comprehensive overview of 2,3'-Dichloro-4'-fluorobenzophenone, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of public data for this specific isomer, this guide extends its scope to include closely related dichlorofluorobenzophenone analogs to provide a robust framework for research and development. The synthesis, physicochemical properties, and potential applications of this class of compounds are discussed, with a focus on their relevance to drug discovery.

Chemical Identity and Physicochemical Properties

Table 1: Physicochemical Data of Selected Dichlorofluorobenzophenone Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Chloro-4'-fluorobenzophenone | C₁₃H₈ClFO | 234.65 | 1806-23-1[1] |

| 4-Fluorobenzophenone | C₁₃H₉FO | 200.21 | 345-83-5[2] |

| 3,4'-Dichloro-5-fluorobenzophenone | C₁₃H₇Cl₂FO | 269.09 | 844885-02-5[3] |

| 2-Amino-5-chloro-2'-fluorobenzophenone | C₁₃H₉Cl₂FNO | 249.67 | 784-38-3[4] |

| 2,3-Dichloro-4-fluorobenzaldehyde | C₇H₃Cl₂FO | 193.00 | 845907-07-5[5] |

| 2,3-Dichloro-4-fluoronitrobenzene | C₆H₂Cl₂FNO₂ | 209.99 | 36556-51-1[6] |

Synthesis and Experimental Protocols

Substituted benzophenones are most commonly synthesized via the Friedel-Crafts acylation , an electrophilic aromatic substitution reaction. This method typically involves the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[7]

For the synthesis of 2,3'-Dichloro-4'-fluorobenzophenone, a plausible approach would involve the Friedel-Crafts acylation of fluorobenzene with 2,3'-dichlorobenzoyl chloride, or the acylation of 1-chloro-2-fluorobenzene with 3-chlorobenzoyl chloride, with the regioselectivity being a critical consideration.

General Experimental Workflow for Friedel-Crafts Acylation

The following diagram illustrates a typical workflow for the synthesis of a dichlorofluorobenzophenone via Friedel-Crafts acylation.

Caption: General workflow for Friedel-Crafts acylation.

Detailed Experimental Protocol: Synthesis of 2,3-dichloro-4-hydroxy-2'-fluorobenzophenone

As a representative example, the synthesis of a structurally similar compound, 2,3-dichloro-4-hydroxy-2'-fluorobenzophenone, is detailed below.[8][9] This protocol can be adapted for the synthesis of other isomers.

Materials:

-

2,3-dichloro-4-methoxy-2'-fluorobenzophenone (38.5 g, 0.13 mol)

-

Aluminum chloride (AlCl₃) (34.67 g, 0.26 mol)[9]

-

Dry benzene (250 ml)

-

Concentrated hydrochloric acid (100 ml)

-

Ice (100 ml)

-

Ethyl acetate

-

Hexane

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 2,3-dichloro-4-methoxy-2'-fluorobenzophenone in dry benzene is prepared in a round-bottom flask.

-

Aluminum chloride is added to the solution.

-

After cooling, the reaction mixture is carefully poured over a mixture of concentrated HCl and ice.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous Na₂SO₄ and the solvent is evaporated.

-

The resulting solid is triturated with hexane and recrystallized from an ether-hexane mixture to yield the pure product.

Applications in Drug Discovery and Materials Science

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[10] Halogenation can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules.

Potential Therapeutic Applications:

-

Anticancer: Many benzophenone derivatives have shown potent cytotoxic activity against various cancer cell lines.[10]

-

Antimicrobial: The benzophenone framework has been integrated into compounds with significant antibacterial and antifungal properties.[11]

-

Antiviral: Certain benzophenone derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors, showing potential against HIV.[10]

-

Anti-inflammatory: Dimeric benzophenones have been shown to inhibit the production of nitric oxide, a key mediator in inflammation.[10]

In materials science, halogenated benzophenones, such as 4,4'-difluorobenzophenone, are crucial monomers for the synthesis of high-performance polymers like polyether ether ketone (PEEK), which is known for its exceptional thermal stability and chemical resistance.[12]

Potential Signaling Pathway Involvement

Given the broad range of biological activities reported for benzophenone derivatives, these compounds likely interact with multiple cellular signaling pathways. For instance, their anticancer effects could be mediated through the induction of apoptosis or the inhibition of key protein kinases.

The diagram below illustrates a hypothetical mechanism where a dichlorofluorobenzophenone acts as an inhibitor of a generic signaling pathway, a common mode of action for kinase inhibitors in cancer therapy.

Caption: Hypothetical inhibition of a kinase pathway.

Conclusion

While specific data for 2,3'-Dichloro-4'-fluorobenzophenone remains elusive, the broader class of dichlorofluorobenzophenones represents a promising area for research and development. Their synthesis is accessible through established methods like Friedel-Crafts acylation, and the benzophenone scaffold is a well-validated starting point for the development of new therapeutic agents and advanced materials. Further investigation into the synthesis and biological evaluation of specific isomers like 2,3'-Dichloro-4'-fluorobenzophenone is warranted to unlock their full potential.

References

- 1. 2-Chloro-4'-fluorobenzophenone | C13H8ClFO | CID 74547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluorobenzophenone | C13H9FO | CID 67663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4'-Dichloro-5-fluorobenzophenone | C13H7Cl2FO | CID 2758110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-chloro-2 -fluorobenzophenone 98 784-38-3 [sigmaaldrich.com]

- 5. 2,3-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 86033194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-Dichloro-4-fluoronitrobenzene | C6H2Cl2FNO2 | CID 14876020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

- 10. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3,4-Dichloro-4'-fluorobenzophenone | 157428-51-8 | Benchchem [benchchem.com]

Potential Research Areas for 2,3'-Dichloro-4'-fluorobenzophenone: A Technical Guide

Disclaimer: To date, a thorough review of scientific literature and chemical databases reveals a significant gap in the specific investigation of 2,3'-Dichloro-4'-fluorobenzophenone. This technical guide, therefore, extrapolates potential research avenues based on the known biological activities and mechanisms of action of structurally related dichlorinated and fluorinated benzophenone derivatives. The experimental protocols provided are generalized methodologies commonly employed in the evaluation of novel chemical entities for the suggested therapeutic areas.

Introduction to Halogenated Benzophenones

Benzophenones, characterized by a diaryl ketone scaffold, are a class of compounds with diverse applications, ranging from industrial photochemistry to medicinal chemistry.[1] The introduction of halogen substituents, such as chlorine and fluorine, onto the phenyl rings can significantly modulate the molecule's physicochemical properties, including lipophilicity, electronic distribution, and metabolic stability. These modifications can, in turn, influence the compound's biological activity, making halogenated benzophenones a promising area for drug discovery.[1][2] Structurally similar compounds have demonstrated a range of biological effects, including anticancer, antileishmanial, and antibacterial activities.[3][4][5]

Potential Therapeutic Areas of Investigation

Based on the biological activities observed in analogous compounds, 2,3'-Dichloro-4'-fluorobenzophenone could be a candidate for investigation in the following therapeutic areas:

-

Oncology: Various benzophenone analogs have shown potent cytotoxic and anti-proliferative effects against a range of cancer cell lines.[2][4][6] The substitution pattern of methyl, chloro, and fluoro groups has been correlated with increased potency.[2]

-

Infectious Diseases: Benzophenone derivatives have been evaluated as potential antileishmanial and antibacterial agents.[3][5][7]

-

Neurodegenerative Diseases: Fluorinated benzophenone derivatives have been explored as multipotent agents for Alzheimer's disease, targeting enzymes like β-secretase (BACE-1) and acetylcholinesterase (AChE).[8]

-

Inflammatory Diseases: Certain benzophenone derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) isoenzymes.[1]

Proposed Experimental Workflows and Protocols

The following section details generalized experimental protocols that can be adapted for the investigation of 2,3'-Dichloro-4'-fluorobenzophenone.

General Synthesis of Substituted Benzophenones

A common and versatile method for the synthesis of unsymmetrically substituted benzophenones is the Friedel-Crafts acylation.[1][9]

General Protocol:

-

Reactant Preparation: Dissolve the substituted benzene (e.g., 2-chloro-4-fluoroaniline, which would require further modification to the benzoyl chloride) in a suitable dry, inert solvent (e.g., dichloromethane, carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: Cool the solution in an ice bath and slowly add a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[9]

-

Acylation: Add the substituted benzoyl chloride (e.g., 3-chlorobenzoyl chloride) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully pouring it over crushed ice and an acidic solution (e.g., dilute HCl).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[9][10]

Characterization: The final product should be characterized using standard analytical techniques such as:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[10][11]

-

Mass Spectrometry (MS): To determine the molecular weight.[11]

-

Infrared (IR) Spectroscopy: To identify functional groups.[11]

-

Melting Point Analysis: To assess purity.[11]

In Vitro Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Experimental Protocol:

-

Cell Culture: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of 2,3'-Dichloro-4'-fluorobenzophenone in the appropriate cell culture medium. Add the compound solutions to the cells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[4]

Kinase Inhibition Assay

Many anticancer drugs target protein kinases. A general in vitro kinase assay can be used to screen for inhibitory activity.

Experimental Protocol:

-

Reagent Preparation: Prepare solutions of the purified kinase, a suitable substrate (peptide or protein), ATP, and the test compound (2,3'-Dichloro-4'-fluorobenzophenone) in a kinase reaction buffer.[12][13]

-

Reaction Setup: In a 96-well plate, add the kinase and the test compound at various concentrations. Allow for a pre-incubation period.[14]

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period.

-

Detection: Stop the reaction and measure the kinase activity. The detection method can vary, including radiometric assays, fluorescence-based assays, or luminescence-based assays that quantify substrate phosphorylation or ATP consumption.[12][15]

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve.[16]

Antibacterial Screening

The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Experimental Protocol:

-

Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.

-

Compound Dilution: Prepare a serial two-fold dilution of 2,3'-Dichloro-4'-fluorobenzophenone in a 96-well microtiter plate using the broth medium.

-

Inoculation: Inoculate each well with a standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation

The following tables summarize quantitative data for structurally related benzophenone derivatives to provide a reference for potential activity.

Table 1: In Vitro Cytotoxicity of Benzophenone Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 9d (substituted benzophenone) | A549 | 1.25 | [2] |

| Compound 9d (substituted benzophenone) | HeLa | 2.12 | [2] |

| Compound 9d (substituted benzophenone) | MCF-7 | 3.48 | [2] |

| Compound 1 | HL-60 | 0.48 | [4] |

| Compound 1 | SMMC-7721 | 0.26 | [4] |

| Compound 7 | MDA-MB-231 | 12.09 | [6] |

Table 2: Antileishmanial Activity of Benzophenone Derivatives

| Compound | IC50 (µM) | Reference |

| Compound 5 | 10.19 | [3][7] |

| Compound 7 | 14.35 | [3][7] |

Table 3: Enzyme Inhibition by Fluorinated Benzophenone Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

| Compound 55 | AChE | 0.46 | [1] |

| Compound 56 | AChE | 0.57 | [1] |

| Compound 62 | BACE-1 | 2.32 | [1] |

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the investigation of 2,3'-Dichloro-4'-fluorobenzophenone.

Conclusion

While 2,3'-Dichloro-4'-fluorobenzophenone remains an understudied molecule, the analysis of its structural analogs suggests a high potential for biological activity. The proposed research areas in oncology, infectious diseases, and neurodegenerative disorders provide a solid foundation for future investigations. The experimental protocols outlined in this guide offer a starting point for the synthesis, characterization, and biological evaluation of this promising compound. Further research is warranted to elucidate its specific mechanisms of action and to determine its therapeutic potential.

References

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 9. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 10. irjhis.com [irjhis.com]

- 11. researchgate.net [researchgate.net]

- 12. reactionbiology.com [reactionbiology.com]

- 13. mdpi.com [mdpi.com]

- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. resources.biomol.com [resources.biomol.com]

The Pivotal Role of 2,3'-Dichloro-4'-fluorobenzophenone as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3'-Dichloro-4'-fluorobenzophenone is a halogenated aromatic ketone that serves as a critical chemical intermediate in the synthesis of a variety of complex organic molecules. Its specific substitution pattern, featuring chlorine and fluorine atoms on separate phenyl rings, offers a unique combination of reactivity and stability, making it a valuable building block in the pharmaceutical and specialty chemical industries. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of 2,3'-Dichloro-4'-fluorobenzophenone, with a focus on its role in the development of active pharmaceutical ingredients (APIs).

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₇Cl₂FO |

| Molecular Weight | 269.10 g/mol |

| Appearance | Off-white to yellow crystalline solid (predicted) |

| Melting Point | > 100 °C (estimated) |

| Boiling Point | > 300 °C (estimated) |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, toluene); Insoluble in water (predicted) |

Synthesis of 2,3'-Dichloro-4'-fluorobenzophenone

The most plausible and industrially scalable method for the synthesis of 2,3'-Dichloro-4'-fluorobenzophenone is through a Friedel-Crafts acylation reaction.[4][5] This well-established reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically in the presence of a Lewis acid catalyst.

Proposed Synthetic Pathway

The synthesis can be envisioned in two primary steps: the preparation of the necessary precursors and the subsequent Friedel-Crafts acylation.

References

- 1. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Khan Academy [khanacademy.org]

- 5. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

The Benzophenone Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzophenone scaffold, characterized by a central carbonyl group flanked by two phenyl rings, is a cornerstone in medicinal chemistry. Its prevalence in natural products and its synthetic tractability have made it a privileged structure in the quest for novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and pharmacological significance of substituted benzophenones. We delve into the key synthetic methodologies, present a curated collection of quantitative biological data, and elucidate the intricate signaling pathways through which these compounds exert their effects. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of next-generation therapeutics based on the versatile benzophenone core.

A Historical Overview: From Chemical Curiosity to Pharmacological Powerhouse

The journey of benzophenone from a simple aromatic ketone to a key pharmacophore is a testament to over a century of chemical and pharmacological exploration.

-

1874: The Genesis The first documented report of benzophenone was by German chemist Carl Graebe.[1] His work laid the foundation for the chemical understanding of this diarylketone.

-

Early 20th Century: Synthetic Explorations The development of the Friedel-Crafts acylation and Fries rearrangement provided robust methods for the synthesis of benzophenone and its hydroxylated derivatives, opening the door for systematic investigation of this chemical class.[2][3][4]

-

Mid-20th Century: Emergence of Biological Activity Researchers began to uncover the diverse biological activities of substituted benzophenones. Their use as UV-protective agents in sunscreens marked one of their first commercial applications.[5]

-

Late 20th Century: The Rise of a Privileged Scaffold The discovery of benzophenones as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV in the 1990s was a pivotal moment.[6] This solidified the status of the benzophenone core as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets.

-

21st Century: A Scaffold for Diverse Therapeutic Areas The turn of the century has witnessed an explosion of research into the therapeutic potential of substituted benzophenones. Their anticancer, anti-inflammatory, antimicrobial, and antileishmanial properties are now well-established, with numerous derivatives showing promising preclinical activity.[2][7][8]

Key Synthetic Methodologies and Experimental Protocols

The versatility of the benzophenone scaffold stems from the numerous synthetic routes available for its construction and modification. The following are some of the most pivotal methods, accompanied by detailed experimental protocols.

Friedel-Crafts Acylation

This is a classic and widely used method for the synthesis of benzophenones, involving the reaction of an aromatic compound with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

General Experimental Protocol for the Synthesis of p-Nitrobenzophenone: [9]

-

Dissolve 55.7 g of p-nitrobenzoyl chloride in 225 mL of benzene in a reaction vessel equipped with a stirrer and under a nitrogen atmosphere.

-

While stirring, add 65 g of anhydrous aluminum chloride to the solution over a period of 40 minutes.

-

After the addition is complete, stir the mixture for 30 minutes on a steam bath.

-

Pour the reaction mixture over ice.

-

Extract the product with methylene chloride.

-

Wash the organic layer with water, dry with anhydrous magnesium sulfate, and filter.

-

Evaporation of the solvent yields p-nitrobenzophenone.

Fries Rearrangement

The Fries rearrangement is a key reaction for the synthesis of hydroxybenzophenones from phenyl esters. The reaction is catalyzed by Lewis or Brønsted acids and the regioselectivity (ortho- vs. para-acylation) can be controlled by reaction conditions such as temperature.[10]

General Experimental Protocol for the Synthesis of 4-Hydroxybenzophenone: [11]

-

Dissolve phenyl benzoate (0.5 g, 2.52 mmol) in nitromethane (8 mL) and cool to -10 °C with stirring.

-

Prepare a solution of anhydrous aluminum chloride (1.68 g, 12.6 mmol) in nitromethane (8 mL).

-

Add the aluminum chloride solution dropwise to the phenyl benzoate solution over 15 minutes.

-

Allow the mixture to warm to room temperature and stir for a designated period.

-

Quench the reaction with ice and hydrochloric acid.

-

Extract the product with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

Grignard Reaction

The Grignard reaction provides a powerful tool for the synthesis of benzophenones through the reaction of a Grignard reagent with a benzoyl chloride or a related derivative.

General Experimental Protocol for the Synthesis of Triphenylmethanol from Benzophenone and Phenylmagnesium Bromide: [12]

-

Prepare the Grignard reagent, phenylmagnesium bromide, from bromobenzene and magnesium turnings in anhydrous diethyl ether.

-

Dissolve benzophenone (2.00 g, ~11.0 mmol) in 15 mL of anhydrous diethyl ether in a separate flask.

-

Slowly add the prepared Grignard reagent to the benzophenone solution.

-

After the addition is complete, stir the reaction mixture at room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting triphenylmethanol by recrystallization.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of a selection of substituted benzophenones across various therapeutic areas.

Table 1: Anticancer Activity of Substituted Benzophenones

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 1 | HL-60 | 0.48 | [13] |

| A-549 | 0.82 | [13] | |

| SMMC-7721 | 0.26 | [13] | |

| SW480 | 0.99 | [13] | |

| Compound 8 | HL-60 | 0.15 | [14] |

| A-549 | 3.92 | [14] | |

| SMMC-7721 | 1.02 | [14] | |

| SW480 | 0.51 | [14] | |

| Compound 9 | HL-60 | 0.16 | [14] |

| A-549 | 4.61 | [14] | |

| SMMC-7721 | 0.80 | [14] | |

| SW480 | 0.93 | [14] |

Table 2: Anti-inflammatory Activity (COX Inhibition) of Substituted Benzophenones

| Compound | Target | IC50 (µM) | Reference |

| 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside (4) | COX-2 | 4 | [15] |

| 4-hydroxy-4'-methoxybenzophenone (5) | COX-1 | 67.25 | [15] |

Table 3: Antimicrobial Activity of Substituted Benzophenones

| Compound | Organism | MIC (µg/mL) | Reference |

| 2,2',4-Trihydroxybenzophenone | Staphylococcus aureus | 62.5 - 125 | [10] |

| Escherichia coli | 125 - 250 | [10] | |

| Salmonella Typhimurium | 62.5 - 125 | [10] | |

| Benzophenone derived 1,2,3-triazole (3a) | Bacillus subtilis | 62.5 | [16] |

| Staphylococcus aureus | 125 | [16] | |

| Candida albicans | 250 | [16] | |

| Benzophenone derived 1,2,3-triazole (3b) | Bacillus subtilis | 125 | [16] |

| Staphylococcus aureus | 250 | [16] | |

| Candida albicans | 500 | [16] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of substituted benzophenones are a result of their ability to interact with a multitude of cellular targets and modulate various signaling pathways.

Anticancer Activity: Induction of Apoptosis

Many substituted benzophenones exert their anticancer effects by inducing programmed cell death, or apoptosis. One of the key pathways involved is the intrinsic or mitochondrial pathway.

Figure 1: The intrinsic apoptosis pathway induced by substituted benzophenones.

As depicted in Figure 1, certain substituted benzophenones can activate pro-apoptotic proteins like Bax while inhibiting anti-apoptotic proteins such as Bcl-2.[11] This leads to the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome. The apoptosome activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to cell death.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory properties of some benzophenone derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent inflammatory mediators.

Figure 2: Inhibition of the cyclooxygenase (COX) pathway by substituted benzophenones.

Figure 2 illustrates how substituted benzophenones can block the activity of both COX-1 and COX-2 enzymes, thereby preventing the conversion of arachidonic acid to prostaglandins and reducing inflammation.[15] The selectivity of different benzophenone derivatives for COX-1 versus COX-2 is an active area of research, with the goal of developing potent anti-inflammatory agents with fewer gastrointestinal side effects.

Anti-HIV Activity: Non-Nucleoside Reverse Transcriptase Inhibition

Benzophenones were among the first non-nucleoside reverse transcriptase inhibitors (NNRTIs) to be identified. They bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its polymerase activity.

Figure 3: Mechanism of action of benzophenone-based NNRTIs.

As shown in Figure 3, the binding of a substituted benzophenone to the allosteric pocket of HIV-1 RT distorts the active site, preventing the binding of the natural deoxynucleotide triphosphates (dNTPs) and halting the synthesis of viral DNA.[6]

Conclusion and Future Directions

The substituted benzophenone scaffold has proven to be a remarkably fruitful source of bioactive compounds. From its humble beginnings as a simple aromatic ketone, it has evolved into a key building block in modern drug discovery, with applications spanning a wide range of therapeutic areas. The synthetic accessibility of the benzophenone core, coupled with its ability to interact with diverse biological targets, ensures its continued relevance in the years to come.

Future research in this area will likely focus on:

-

Rational Design of Novel Derivatives: The use of computational modeling and structure-activity relationship studies will guide the synthesis of next-generation benzophenones with enhanced potency, selectivity, and pharmacokinetic properties.

-

Exploration of New Therapeutic Targets: High-throughput screening and other advanced techniques will be employed to identify novel biological targets for the benzophenone scaffold, potentially leading to treatments for a wider range of diseases.

-

Development of Drug Delivery Systems: Innovative drug delivery strategies will be explored to improve the bioavailability and therapeutic efficacy of promising benzophenone-based drug candidates.

The rich history and ongoing discovery of substituted benzophenones underscore the power of organic synthesis and medicinal chemistry to address unmet medical needs. The journey of this remarkable scaffold is far from over, and its future contributions to human health are eagerly anticipated.

References

- 1. Benzophenone - Wikipedia [en.wikipedia.org]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]

- 11. Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]

- 15. scielo.br [scielo.br]

- 16. researchgate.net [researchgate.net]

Spectroscopic Profile of 2,3'-Dichloro-4'-fluorobenzophenone: A Technical Guide

Disclaimer: Publicly available experimental spectroscopic data for 2,3'-Dichloro-4'-fluorobenzophenone is limited. The data presented in this document are predicted values based on established spectroscopic principles and data from structurally analogous halogenated benzophenones. This guide is intended for research and informational purposes.

Introduction

2,3'-Dichloro-4'-fluorobenzophenone is a halogenated aromatic ketone. The benzophenone scaffold is a core structure in many photosensitive molecules and pharmaceutical compounds. The specific substitution pattern of two chlorine atoms and a fluorine atom on the phenyl rings is expected to significantly influence its electronic properties, reactivity, and spectroscopic characteristics. This technical guide provides a detailed overview of the predicted spectroscopic properties of 2,3'-Dichloro-4'-fluorobenzophenone and outlines standard experimental protocols for their determination. This information is valuable for researchers in medicinal chemistry, materials science, and drug development for the identification and characterization of this compound and its derivatives.

Predicted Spectroscopic Data

The following sections summarize the anticipated spectroscopic data for 2,3'-Dichloro-4'-fluorobenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] The predicted chemical shifts are influenced by the electron-withdrawing effects of the chlorine, fluorine, and carbonyl groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3, H-4, H-5, H-6 | 7.30 - 7.60 | Multiplet | - |

| H-2', H-5', H-6' | 7.65 - 7.85 | Multiplet | - |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 194.0 - 196.0 |

| C-4' (C-F) | 163.0 - 167.0 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-Cl | 130.0 - 138.0 |

| Quaternary Aromatic C | 135.0 - 140.0 |

| Aromatic C-H | 125.0 - 134.0 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| C=O (Carbonyl) Stretch | 1670 - 1650 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-F Stretch | 1250 - 1150 | Strong |

| C-Cl Stretch | 850 - 750 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling determination of the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Notes |

| Molecular Formula | C₁₃H₇Cl₂FO | |

| Molecular Weight | 269.10 g/mol | |

| [M]+ | m/z 268 | Base peak corresponding to ³⁵Cl₂ isotope |

| [M+2]+ | m/z 270 | Relative intensity ~65% of [M]+ |

| [M+4]+ | m/z 272 | Relative intensity ~10% of [M]+ |

| Key Fragments | m/z 233, 173, 139, 111 | [M-Cl]+, [C₇H₄ClFO]+, [C₇H₄Cl]+, [C₆H₄Cl]+ |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Substituted benzophenones typically exhibit two main absorption bands.[2][3]

Table 5: Predicted UV-Visible Absorption Maxima

| Transition | Predicted λₘₐₓ (nm) | Solvent |

| π → π | 250 - 265 | Ethanol |

| n → π | 330 - 350 | Hexane |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Sample Preparation and Analysis

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.[4][5]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2,3'-Dichloro-4'-fluorobenzophenone for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[4]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[5]

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring no solid particles are transferred.[5] The solution height should be approximately 4-5 cm.[4]

-

-

Data Acquisition:

-

Wipe the outside of the NMR tube clean before inserting it into the spinner turbine.

-

Place the sample into the NMR spectrometer.

-

The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for homogeneity.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used for data collection.

-

IR Sample Preparation and Analysis

This protocol describes the thin solid film method for obtaining an IR spectrum of a solid compound.[6]

-

Sample Preparation:

-

Place a small amount (approx. 10-20 mg) of the solid sample into a clean vial.

-

Add a few drops of a volatile solvent, such as methylene chloride or acetone, to completely dissolve the solid.[6]

-

Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[6]

-

Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the plate.[6]

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[7]

-

Process the data to obtain the final transmittance or absorbance spectrum.

-

UV-Vis Sample Preparation and Analysis

This protocol details the standard procedure for solution-phase UV-Vis spectroscopy.[8]

-

Sample Preparation:

-

Prepare a stock solution of 2,3'-Dichloro-4'-fluorobenzophenone of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol or hexane).

-

From the stock solution, prepare a dilute solution (typically in the 10⁻⁴ to 10⁻⁵ M range) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.5 AU).

-

-

Data Acquisition:

-

Use a pair of matched quartz cuvettes. Fill one cuvette with the pure solvent to serve as the blank.

-

Fill the second cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer.

-

First, record a baseline spectrum with the blank.

-

Then, measure the absorbance spectrum of the sample over a specified range (e.g., 200-600 nm).

-

Identify the wavelengths of maximum absorbance (λₘₐₓ).

-

Mass Spectrometry Analysis

This protocol outlines a general procedure using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The sample is vaporized and separated on the GC column.

-

As the compound elutes from the column, it enters the ion source of the mass spectrometer.

-

The molecules are ionized by a high-energy electron beam (typically 70 eV for EI).

-

The resulting molecular ion and fragment ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, showing the relative abundance of each ion.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a substituted benzophenone like 2,3'-Dichloro-4'-fluorobenzophenone.[9][10]

Caption: General workflow for synthesis and spectroscopic characterization.

This diagram outlines the logical progression from starting materials to a structurally confirmed final product.[9][11] The process begins with synthesis and purification, followed by a suite of spectroscopic analyses to verify the compound's identity, structure, and purity.

References

- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 2. scialert.net [scialert.net]

- 3. mdpi.com [mdpi.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. forensicresources.org [forensicresources.org]

- 8. researchgate.net [researchgate.net]

- 9. biotage.com [biotage.com]

- 10. moravek.com [moravek.com]

- 11. m.youtube.com [m.youtube.com]

Theoretical Exploration of 2,3'-Dichloro-4'-fluorobenzophenone: A Computational Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 2,3'-Dichloro-4'-fluorobenzophenone, a halogenated aromatic ketone of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this document outlines the application of computational chemistry, specifically Density Functional Theory (DFT), to predict its structural, spectroscopic, and electronic properties. This guide details the theoretical protocols for geometry optimization, vibrational frequency analysis (FT-IR), Nuclear Magnetic Resonance (NMR) chemical shift prediction, Frontier Molecular Orbital (HOMO-LUMO) analysis, and the evaluation of Nonlinear Optical (NLO) properties. The methodologies described herein are based on established computational studies of substituted benzophenones and serve as a robust blueprint for the in-silico characterization of this and similar molecules.

Introduction

Benzophenones and their derivatives are a class of organic compounds with significant applications ranging from photochemistry to pharmaceutical development. The introduction of halogen substituents can profoundly influence their physicochemical and biological properties. 2,3'-Dichloro-4'-fluorobenzophenone, with its specific substitution pattern, presents a unique electronic profile that warrants detailed investigation. Theoretical studies, particularly those employing quantum mechanical calculations, offer a powerful, cost-effective, and time-efficient means to elucidate the molecular properties that govern its behavior and potential applications. This guide focuses on the application of Density Functional Theory (DFT), a widely used and reliable method for studying the electronic structure of molecules.

Molecular Structure and Optimization

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

Theoretical Protocol for Geometry Optimization

A common and effective method for geometry optimization is using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, combined with a suitable basis set such as 6-311+G(d,p). This level of theory has been shown to provide accurate geometries for a wide range of organic molecules. The optimization process involves finding the minimum energy structure on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been reached.

A proposed workflow for the computational analysis is depicted below.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3'-Dichloro-4'-fluorobenzophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a proposed protocol for the synthesis of 2,3'-Dichloro-4'-fluorobenzophenone, a halogenated benzophenone derivative of interest in medicinal chemistry and materials science. The synthesis is based on the well-established Friedel-Crafts acylation reaction.

Introduction

Benzophenone and its derivatives are important structural motifs in organic chemistry, with applications ranging from photoinitiators to pharmaceutical intermediates. The introduction of halogen atoms into the benzophenone scaffold can significantly modulate its physicochemical and biological properties. 2,3'-Dichloro-4'-fluorobenzophenone is a specific polysubstituted benzophenone. Its synthesis is achieved via the electrophilic aromatic substitution reaction known as Friedel-Crafts acylation. This method involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

In the proposed synthesis of 2,3'-Dichloro-4'-fluorobenzophenone, 2,4-dichlorofluorobenzene is acylated with 3-chlorobenzoyl chloride. The chlorine and fluorine atoms on the aromatic rings are deactivating groups, which can make the reaction conditions more challenging compared to the acylation of unsubstituted benzene.[1] Therefore, careful control of the reaction parameters is crucial for achieving a reasonable yield.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₃H₇Cl₂FO | N/A |

| Molecular Weight | 269.10 g/mol | N/A |

| Appearance | Expected to be a solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, ethyl acetate) and insoluble in water. | N/A |

Proposed Synthesis of 2,3'-Dichloro-4'-fluorobenzophenone

The proposed synthetic route is the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene with 3-chlorobenzoyl chloride using aluminum chloride as the catalyst.

Caption: Friedel-Crafts acylation for the synthesis of 2,3'-Dichloro-4'-fluorobenzophenone.

Experimental Protocol

This protocol is a proposed method based on analogous Friedel-Crafts acylation reactions of halogenated benzenes.[3][4] Optimization of reaction conditions may be necessary to improve yields.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Proposed Quantity | Molar Equivalents |

| 2,4-Dichlorofluorobenzene | 1435-48-9 | 164.99 | 1.65 g | 1.0 |

| 3-Chlorobenzoyl chloride | 618-46-2 | 175.01 | 1.75 g | 1.0 |

| Aluminum chloride (anhydrous) | 7446-70-0 | 133.34 | 1.47 g | 1.1 |

| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | 20 mL | N/A |

| Hydrochloric acid (concentrated) | 7647-01-0 | 36.46 | As needed | N/A |

| Saturated sodium bicarbonate solution | N/A | N/A | As needed | N/A |

| Brine (saturated NaCl solution) | N/A | N/A | As needed | N/A |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | As needed | N/A |

| Hexane | 110-54-3 | 86.18 | For recrystallization | N/A |

| Ethyl acetate | 141-78-6 | 88.11 | For recrystallization | N/A |

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Dropping funnel

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel and flask)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous aluminum chloride (1.47 g, 1.1 eq).

-

Addition of Reactants: Add anhydrous dichloromethane (20 mL) to the flask. To this suspension, add 2,4-dichlorofluorobenzene (1.65 g, 1.0 eq).

-

In a separate dropping funnel, dissolve 3-chlorobenzoyl chloride (1.75 g, 1.0 eq) in a small amount of anhydrous dichloromethane.

-

Reaction: Slowly add the 3-chlorobenzoyl chloride solution to the stirred suspension in the round-bottom flask at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 40-50 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield the final product, 2,3'-Dichloro-4'-fluorobenzophenone.

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2,3'-Dichloro-4'-fluorobenzophenone.

References

The Role of 2,3'-Dichloro-4'-fluorobenzophenone in Pharmaceutical Synthesis: A Review of Available Data

For researchers, scientists, and drug development professionals, understanding the utility of specific chemical precursors is paramount. This document aims to provide detailed application notes and protocols for 2,3'-Dichloro-4'-fluorobenzophenone as a precursor in pharmaceutical synthesis. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific information regarding the use of 2,3'-Dichloro-4'-fluorobenzophenone in the synthesis of known pharmaceutical compounds.

General Importance of Halogenated Benzophenones in Medicinal Chemistry

Halogenated benzophenones are versatile intermediates in organic synthesis. The presence of halogen atoms can influence the electronic properties of the molecule, provide sites for further chemical modification, and contribute to the overall pharmacological profile of the final drug substance. For instance, dichlorobenzophenone derivatives are used in the synthesis of various therapeutic agents.

While specific applications for 2,3'-Dichloro-4'-fluorobenzophenone are not documented, the following sections provide a generalized overview of the synthetic methodologies and potential applications that could theoretically involve such a precursor, based on the chemistry of related compounds.

Hypothetical Synthetic Applications

Based on the reactivity of similar benzophenone derivatives, 2,3'-Dichloro-4'-fluorobenzophenone could potentially serve as a scaffold for the synthesis of novel compounds with a range of biological activities. The ketone functionality can be a handle for various chemical transformations, including:

-

Reduction: The carbonyl group can be reduced to a secondary alcohol, leading to the formation of a chiral center and the potential for stereoselective interactions with biological targets.

-

Reductive Amination: Reaction with amines under reducing conditions could yield diarylmethylamine derivatives, a common scaffold in pharmacologically active compounds.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group would allow for the introduction of diverse substituents and the construction of more complex molecular architectures.

-

Wittig Reaction: Conversion of the carbonyl to an alkene would provide a route to compounds with different geometries and potential for further functionalization.

Below is a generalized workflow illustrating how a substituted benzophenone might be utilized in a drug discovery context.

Caption: Generalized workflow for the utilization of a substituted benzophenone in a drug discovery program.

Conclusion

Applications of 2,3'-Dichloro-4'-fluorobenzophenone in Agrochemical Development: A Review of Available Data

Initial research indicates that there is a significant lack of publicly available scientific literature and patent documentation detailing the specific applications of 2,3'-Dichloro-4'-fluorobenzophenone as a key active ingredient or intermediate in the development of agrochemicals. While various halogenated benzophenone derivatives and other compounds containing chloro- and fluoro-substituted phenyl groups are utilized in the agrochemical industry, direct evidence linking 2,3'-Dichloro-4'-fluorobenzophenone to the development of fungicides, insecticides, or herbicides is not readily found in current databases.

This document aims to provide a foundational understanding of the potential roles of similar chemical structures in agrochemical science, while highlighting the absence of specific data for the compound . The methodologies and conceptual frameworks presented are based on common practices in agrochemical research for compounds with similar functional groups.

General Role of Halogenated Aromatic Ketones in Agrochemicals

Benzophenone derivatives and other aromatic ketones are important pharmacophores and intermediates in the synthesis of biologically active molecules. The inclusion of halogen atoms, such as chlorine and fluorine, can significantly modify a molecule's properties:

-

Enhanced Biological Activity: Halogens can increase the lipophilicity of a compound, facilitating its passage through biological membranes of target pests or pathogens.

-

Metabolic Stability: The presence of halogens can block sites of metabolic degradation, prolonging the compound's activity in the environment or within the target organism.

-

Binding Affinity: Halogen atoms can participate in halogen bonding and other non-covalent interactions, potentially increasing the binding affinity of the molecule to its target protein or enzyme.

Given these principles, a compound like 2,3'-Dichloro-4'-fluorobenzophenone would theoretically be investigated as a potential building block for novel agrochemicals. Researchers would typically follow a workflow to determine its utility.

Conceptual Experimental Workflow for a Novel Benzophenone Derivative

The following diagram illustrates a hypothetical workflow for evaluating a novel compound like 2,3'-Dichloro-4'-fluorobenzophenone for agrochemical potential. This represents a standard logical progression in early-stage agrochemical research and development.

Caption: Conceptual workflow for agrochemical R&D.

Hypothetical Protocols for Biological Screening

While no specific experimental data for 2,3'-Dichloro-4'-fluorobenzophenone exists, the following protocols are representative of the types of initial screening assays that would be performed.

Protocol 1: Fungicidal Activity - Spore Germination Assay

-

Preparation of Test Compound: A stock solution of 2,3'-Dichloro-4'-fluorobenzophenone is prepared in a suitable solvent (e.g., DMSO) and then diluted to various test concentrations (e.g., 1, 10, 50, 100 µg/mL) in a sterile aqueous solution.

-

Spore Suspension: Spores of a target phytopathogenic fungus (e.g., Botrytis cinerea or Fusarium graminearum) are harvested from a fresh culture and suspended in a nutrient broth to a concentration of 1 x 105 spores/mL.

-

Incubation: 50 µL of the spore suspension is mixed with 50 µL of the test compound dilution in the wells of a 96-well microtiter plate. A known fungicide is used as a positive control, and a solvent-only solution serves as the negative control.

-

Assessment: The plate is incubated at 25°C for 24 hours. The percentage of germinated spores is determined by counting under a microscope.

-

Data Analysis: The EC50 (half-maximal effective concentration) value is calculated by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Insecticidal Activity - Contact Toxicity Assay

-

Test Organism: A common agricultural pest, such as the larval stage of the diamondback moth (Plutella xylostella) or aphids (Myzus persicae), is used.

-

Application: A solution of the test compound at various concentrations is applied topically to the dorsal thorax of each insect using a micro-applicator (e.g., 1 µL per insect). A solvent-only application serves as a control.

-

Observation: The treated insects are transferred to a petri dish with a food source (e.g., a cabbage leaf disc) and maintained at 25°C.

-

Mortality Assessment: Mortality is recorded at 24, 48, and 72 hours post-application.

-

Data Analysis: The LD50 (median lethal dose) is calculated using probit analysis.

Data Presentation

In the absence of real data for 2,3'-Dichloro-4'-fluorobenzophenone, the following tables are templates for how quantitative results from the above-described experiments would be presented.

Table 1: Hypothetical Fungicidal Activity Data

| Compound | Target Fungus | EC50 (µg/mL) |

| 2,3'-Dichloro-4'-fluorobenzophenone | Botrytis cinerea | Data Not Available |

| 2,3'-Dichloro-4'-fluorobenzophenone | Fusarium graminearum | Data Not Available |

| Standard Fungicide (e.g., Tebuconazole) | Botrytis cinerea | Reference Value |

Table 2: Hypothetical Insecticidal Activity Data